Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water, yielding the desired isoxazole compound . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate: Similar structure but with a fluorophenyl group.
3-(Arylthiomethyl)isoxazole-4,5-carboxamides: Known for their insecticidal activity.
6-Trifluoromethyl-substituted isoxazoles: Used in various synthetic applications.
Uniqueness
Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in drug design and other applications where enhanced membrane permeability and metabolic stability are desired .
Properties
Molecular Formula |
C7H6F3NO3 |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(11-14-4)7(8,9)10/h3H,2H2,1H3 |
InChI Key |
WMIWPMUGFWPWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
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